molecular formula C19H19NO3S B2842663 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide CAS No. 2035019-22-6

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide

Cat. No. B2842663
CAS RN: 2035019-22-6
M. Wt: 341.43
InChI Key: ZERQIMKQZPXIFR-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide, also known as BDDA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDDA has been investigated for its ability to modulate the activity of certain receptors in the brain, which may have implications for the treatment of various neurological disorders.

Scientific Research Applications

Controlled Radical Polymerization

One application area is the controlled radical polymerization of acrylamides, which includes compounds similar to the one inquired about. For example, homopolymers of monosubstituted acrylamides with amino acid moieties have been synthesized using reversible addition−fragmentation chain transfer (RAFT) polymerization. This method allows for control over polymer molecular weight, polydispersity, and isotacticity, indicating potential for designing polymers with specific properties for materials science applications (Mori, Sutoh, & Endo, 2005).

Chemical Rearrangements

The compound's structure suggests it could be involved in chemical rearrangements, similar to those seen in reactions involving cyanoacrylamides. Studies have described the synthesis of heterocyclic systems through reactions with nucleophilic reagents, showing potential for generating new molecules with antibacterial and antifungal properties (Shiba, El-ziaty, Elaasar, & Al-Saman, 2010).

Photovoltaic Applications

Another potential application is in the synthesis of organic sensitizers for solar cell applications. Compounds containing similar structural elements, especially with cyanoacrylic acid moieties, have been used as sensitizers in dye-sensitized solar cells (DSSCs), demonstrating high incident photon to current conversion efficiency. This suggests that the compound could find applications in renewable energy technologies, particularly in the development of efficient and cost-effective solar cells (Kim et al., 2006).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(1-thiophen-2-ylcyclopentyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c21-18(8-6-14-5-7-15-16(12-14)23-13-22-15)20-19(9-1-2-10-19)17-4-3-11-24-17/h3-8,11-12H,1-2,9-10,13H2,(H,20,21)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERQIMKQZPXIFR-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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